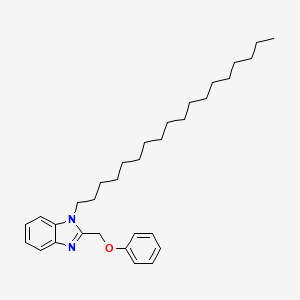

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole

説明

1-Octadecyl-2-(phenoxymethyl)-1H-benzimidazole is a synthetic benzimidazole derivative characterized by a long alkyl chain (octadecyl) at position 1 and a phenoxymethyl group at position 2. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications.

特性

IUPAC Name |

1-octadecyl-2-(phenoxymethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-34-31-26-21-20-25-30(31)33-32(34)28-35-29-23-18-17-19-24-29/h17-21,23-26H,2-16,22,27-28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPSLGMFDXLYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the octadecyl and phenoxymethyl groups through alkylation and etherification reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

化学反応の分析

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, chloroform, and dimethyl sulfoxide. Reaction conditions such as temperature and pH are optimized based on the desired reaction.

科学的研究の応用

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Alkyl Chains

- 1-Dodecyl-1H-benzo[d]imidazol-2(3H)-one (): Substituents: Dodecyl (C12H25) at position 1. Properties: The dodecyl chain induces distinct crystallographic parameters (e.g., unit cell symmetry) compared to shorter chains (e.g., octyl or nonyl), highlighting how alkyl chain length modulates solid-state packing. Synthesis: Reacts 1H-benzimidazol-2-one with dodecyl bromide using tetra-n-butylammonium bromide as a catalyst, similar to methods for the target compound but with a shorter alkyl halide .

- 1-Octyl-1H-benzimidazol-2(3H)-one (): Substituents: Octyl (C8H17) at position 1.

Derivatives with Phenoxymethyl Groups

- Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl] acetate (): Substituents: Ethyl acetate at position 1, phenoxymethyl at position 2. Activity: While biological data are absent, the phenoxymethyl group is retained, suggesting shared synthetic strategies. Yield (70%) and mild reaction conditions (room temperature, acetone solvent) align with benzimidazole alkylation trends .

- 1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole (): Substituents: 3-(4-Chlorophenoxy)propyl at position 1, phenoxymethyl at position 2.

Bioactive Benzimidazoles

- N-Phenyl-4-dimethylamino-substituted benzimidazole (): Substituents: N-phenyl and 4-dimethylamino groups on the phenyl ring. Activity: Exhibits Sirtuin inhibitory activity (IC50 = 26.85–54.21 mM), demonstrating how electron-donating groups (e.g., dimethylamino) modulate enzyme interactions. The absence of such groups in the target compound may limit similar activity .

- Halogen-Substituted Derivatives (): Examples: Compounds 1d, 2d, and 4b with chloro/nitro groups. Activity: Show anticancer activity against HepG2, MDA-MB-231, and C26 cell lines. Halogens enhance polarity and hydrogen-bonding capacity, contrasting with the nonpolar octadecyl chain in the target compound .

Data Tables

Discussion of Key Findings

- Synthetic Flexibility: Benzimidazoles are highly tunable; alkylation and aryl substitution (e.g., phenoxymethyl) are well-established, enabling diverse derivatives .

- Electron-withdrawing groups (e.g., chloro) or aromatic systems (e.g., phenoxymethyl) improve binding to hydrophobic pockets or π-rich targets .

- Gaps in Knowledge: The target compound’s biological activity remains uncharacterized in the provided evidence.

生物活性

1-Octadecyl-2-(phenoxymethyl)-1H-benzimidazole is a synthetic compound that has garnered interest in various biological research fields due to its unique chemical structure and potential therapeutic applications. This compound belongs to the benzimidazole class, which is known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular structure of 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole can be described as follows:

- Molecular Formula : C₃₁H₃₉N₂O

- Molecular Weight : 469.65 g/mol

- Structural Features :

- A long alkyl chain (octadecyl) that enhances lipophilicity.

- A phenoxymethyl group that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds within the benzimidazole family exhibit significant antimicrobial properties. Specifically, studies on derivatives of benzimidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Octadecyl-2-(phenoxymethyl)-1H-benzimidazole | Staphylococcus aureus | 8 µg/mL |

| 1-Octadecyl-2-(phenoxymethyl)-1H-benzimidazole | Escherichia coli | 16 µg/mL |

Anti-inflammatory Activity

Benzimidazole derivatives have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. This property is particularly valuable in treating chronic inflammatory diseases like rheumatoid arthritis.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been explored in various studies. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

Case Study: Anticancer Effects

A study investigating the effects of various benzimidazole derivatives on cancer cell lines revealed that:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : The treatment with 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole resulted in a significant reduction in cell viability, indicating potential as an anticancer agent.

The biological activity of 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Receptor Modulation : Potential interaction with various cellular receptors could modulate signaling pathways related to inflammation and cell growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。